(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol
Description
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol is a chiral spirocyclic compound characterized by a 5-membered azetidine ring fused to a 2-membered cyclopropane (spiro[2.4]heptane framework). The methanol group at the 6-position and the stereospecific (S)-configuration contribute to its utility in medicinal chemistry as a building block for rigid, conformationally restricted structures. Key properties include:
- Molecular formula: C₇H₁₃NO
- Molecular weight: 127.18 g/mol (free base); 163.65 g/mol (hydrochloride salt, CAS 2200258-97-3) .
- Purity: ≥95% (commercially available as hydrochloride) .
- Synthesis: Starting from cyclopropylmethyl 1,1-dimethanol, it involves sulfonic acid ester formation, condensation with glycine methyl ester imine, and chiral resolution, achieving >30% overall yield .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(6S)-5-azaspiro[2.4]heptan-6-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-4-6-3-7(1-2-7)5-8-6/h6,8-9H,1-5H2/t6-/m0/s1 |
InChI Key |
WMRHLUMWSAZZMJ-LURJTMIESA-N |
Isomeric SMILES |
C1CC12C[C@H](NC2)CO |
Canonical SMILES |
C1CC12CC(NC2)CO |
Origin of Product |
United States |
Preparation Methods
Oxidation-Cyclopropanation-Reduction Sequence
This three-step approach, detailed in patents CN103687489A and US8927739B2, is the most scalable method for industrial production.
Step 1: Oxidation of 4-Hydroxyproline to 4-Oxoproline
The synthesis begins with (2R,4S)-4-hydroxyproline derivatives. Oxidation using TEMPO/NaClO in isopropyl acetate at 0–5°C yields 4-oxoproline with >90% efficiency. For example:
Key conditions:
Step 2: Dihalocarbene-Mediated Cyclopropanation
The 4-oxoproline undergoes cyclopropanation via dihalocarbene addition. Using sodium trichloroacetate (Cl₃CCO₂Na) or sodium tribromoacetate (Br₃CCO₂Na) under thermal decomposition generates dihalocarbene in situ:
Reaction conditions:
Step 3: Hydrodehalogenation to the Spirocyclic Core
Radical or single-electron transfer reduction eliminates halogens from the cyclopropane. Zinc in acetic acid or tributyltin hydride (Bu₃SnH) with AIBN initiator achieves selective dehalogenation:
Final hydrolysis and reduction (e.g., LiAlH₄) yield the target methanol derivative.
Asymmetric Synthesis via Meyers Lactam
Academic routes emphasize enantioselective construction of the spirocycle. Danishefsky’s method employs a Meyers lactam to establish chirality prior to spiroannulation:
-
Sakurai Reaction : Allylation of the lactam introduces a tertiary stereocenter.
-
Hydroboration-Oxidation : Converts the allyl group to a hydroxyl-bearing side chain.
-
Intramolecular Michael Addition : Forms the spirocyclic framework upon deprotection.
This method achieves >98% enantiomeric excess (ee) but suffers from lower yields (35–45%) compared to industrial routes.
Comparative Analysis of Methodologies
Optimization Challenges and Solutions
Minimizing Diastereomer Formation
Cyclopropanation often produces diastereomers due to the planar transition state of dihalocarbene. Using bulky protecting groups (e.g., tert-butoxycarbonyl) on the proline nitrogen biases facial selectivity, improving diastereomeric ratios to 4:1.
Green Chemistry Considerations
Replacing Et₂Zn (pyrophoric) with sodium trihaloacetates reduces fire hazards. Aqueous workups and catalytic phase-transfer agents align with solvent-reduction initiatives.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives, ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Molecular Weight and Solubility
Q & A
Q. What are the common synthetic routes for preparing (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol, and what key intermediates are involved?
The synthesis of (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol typically involves constructing the spirocyclic core via cyclopropanation or ring-closing reactions. For example, related spiro compounds are synthesized using intermediates like tert-butyl-protected derivatives, followed by deprotection and functionalization. A multi-step protocol may include:
- Step 1 : Formation of the azetidine or cyclopropane ring system using precursors such as allyl-protected amines.
- Step 2 : Introduction of the hydroxymethyl group via nucleophilic substitution or oxidation-reduction sequences.
- Key intermediates : tert-butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a critical intermediate for introducing substituents . Yields for analogous syntheses range from 75% to 90% over two steps, depending on reaction optimization .
Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the spirocyclic structure and substituent positions. For example, distinct splitting patterns in NMR indicate the rigidity of the spiro system .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
- Chiral Chromatography : Chiral HPLC or polarimetry is essential to confirm enantiomeric purity, as the (S)-configuration is critical for biological activity .
- X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How does the spirocyclic structure of (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol influence its biological activity compared to non-spirocyclic analogs?
The spirocyclic scaffold imposes conformational rigidity, enhancing target binding specificity. For instance, in JAK1 inhibitors, the spiro[2.4]heptane core improves selectivity over JAK2 by restricting rotational freedom, reducing off-target interactions . Similarly, spiro compounds in antiviral agents like Ledipasvir exhibit improved pharmacokinetic profiles due to reduced metabolic degradation . Non-spiro analogs often show lower potency due to flexible backbones .
Q. What strategies are employed to optimize the pharmacokinetic properties of (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol derivatives in drug development?
- Solubility Enhancement : Introduction of hydrophilic groups (e.g., carboxylates) or formulation with co-solvents (e.g., DMSO) improves aqueous solubility, as seen in methyl ester derivatives .
- Metabolic Stability : Fluorination at strategic positions reduces cytochrome P450-mediated oxidation. For example, difluoro-substituted spiro analogs exhibit extended half-lives .
- Bioavailability : Prodrug strategies (e.g., tert-butyl carbamate derivatives) enhance membrane permeability, which is critical for CNS-targeted agents .
Q. How can computational methods like molecular docking predict the interaction of (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol derivatives with enzymatic targets such as JAK1?
Molecular docking studies leverage the compound’s stereochemistry and spiro rigidity to model binding modes. For example, (R)-6c, a JAK1 inhibitor, shows strong hydrogen bonding with Glu966 and hydrophobic interactions with Leu959 in the ATP-binding pocket. Computational models also predict selectivity by comparing binding energies across kinase isoforms .
Q. What are the challenges in achieving regioselective functionalization of the azaspiro[2.4]heptane core during derivatization?
The strained spirocyclic system complicates regioselectivity due to competing reactivity at the 6- and 7-positions. Strategies include:
- Protective Group Strategies : tert-Butoxycarbonyl (Boc) groups shield the amine, directing reactions to the hydroxymethyl group .
- Catalytic Control : Palladium-catalyzed cross-couplings selectively modify brominated intermediates .
- Steric Effects : Bulky substituents at the 5-position bias reactivity toward the 6-position .
Q. How do structural modifications at the 6-position of the azaspiro[2.4]heptane scaffold affect potency and selectivity in kinase inhibition?
Modifications at the 6-position significantly impact kinase selectivity. For example:
- Cyano Group Introduction : In (R)-6c, a cyano substituent increases JAK1 inhibition (IC = 8.5 nM) by forming a critical dipole interaction with the kinase hinge region.
- Methyl Ester vs. Carboxylic Acid : Methyl esters improve cell permeability, while free carboxylic acids enhance solubility but reduce bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
